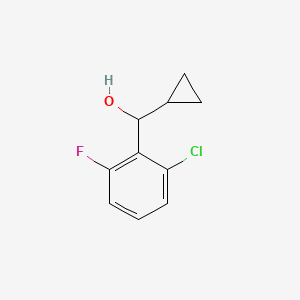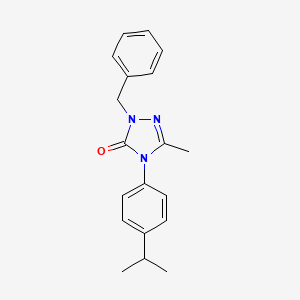![molecular formula C16H25N5O2 B2526919 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034481-18-8](/img/structure/B2526919.png)
3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that features a unique combination of oxolane, pyrimidine, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the oxolane moiety: The oxolane ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Synthesis of the pyrimidine moiety: The pyrimidine ring can be prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Final coupling and urea formation: The final step involves the coupling of the oxolane and pyrimidine-piperidine intermediates, followed by the formation of the urea linkage through the reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxolane moiety can undergo oxidation to form lactones or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups on the piperidine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The pyrimidine moiety may interact with nucleic acids, while the piperidine ring may bind to receptors or enzymes. The oxolane moiety may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
Uniqueness
3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is unique due to its combination of oxolane, pyrimidine, and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(20-12-14-3-1-10-23-14)19-11-13-4-8-21(9-5-13)15-17-6-2-7-18-15/h2,6-7,13-14H,1,3-5,8-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYFEQIHISKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)
![2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2526839.png)

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)


![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)

![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)
![N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2526850.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526857.png)
